Product packaging for Cromolyn sodium salt, >=95%(Cat. No.:CAS No. 15826-37-6)

Cromolyn sodium salt, >=95%

Cat. No.: B001280
CAS No.: 15826-37-6
M. Wt: 491.4 g/mol
InChI Key: PGJQILCRMPOZKE-UHFFFAOYSA-N
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Description

Cromolyn Sodium is the sodium salt of cromoglicic acid, a chromone complex first identified in 1965 and derived from khellin, a natural extract of the plant Ammi visnaga . This compound functions as a mast cell stabilizer, with a recognized mechanism of action involving the inhibition of degranulation and the subsequent release of preformed inflammatory mediators such as histamine, tryptase, and leukotrienes from sensitized mast cells . Its primary research value lies in its application to study allergic and inflammatory pathways in vitro . While traditionally described as a mast cell stabilizer, recent investigations suggest its anti-inflammatory effects may be more complex, involving the modulation of other immune cells such as eosinophils and the upregulation of anti-inflammatory effectors like IL-10 and the inhibitory receptor CD300a in human mast cells . It is important for researchers to note that Cromolyn Sodium is not a direct antihistamine or a corticosteroid, and it inhibits both immediate and late-phase allergic reactions . Key Research Applications: • Investigation of mast cell biology and degranulation mechanisms. • Studying models of allergic inflammation, including asthma and allergic rhinitis. • Exploration of mastocytosis and related mast cell activation syndromes . • Research into off-label applications, such as inflammatory bowel disease . Chemical & Physical Properties: • CAS Number: 15826-37-6 • Molecular Formula: C23H14Na2O11 [br>• Molecular Weight: 512.3 g/mol • Appearance: White, odorless, crystalline hygroscopic powder . Handling & Storage: Store in a cool, dry place at a controlled room temperature (15-25°C). The product is hygroscopic and light-sensitive; it should be kept in a closed container, protected from moisture and direct light . Disclaimer: This product is intended for research and laboratory use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H16NaO11 B001280 Cromolyn sodium salt, >=95% CAS No. 15826-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15826-37-6

Molecular Formula

C23H16NaO11

Molecular Weight

491.4 g/mol

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C23H16O11.Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);

InChI Key

PGJQILCRMPOZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O.[Na]

Other CAS No.

15826-37-6

Pictograms

Irritant

Related CAS

16110-51-3 (Cromolyn)

Synonyms

Aarane
Acid, Cromoglicic
Acid, Cromoglycic
Bicromat Spray
Cromoglicic Acid
Cromoglycate
Cromoglycate, Disodium
Cromoglycate, Sodium
Cromoglycic Acid
Cromolyn
Cromolyn Sodium
Disodium Cromoglycate
FPL 670
FPL-670
FPL670
Intal
Lomudal
Nalcrom
Nasalcrom
Opticrom
Sodium Cromoglycate
Vicrom

Origin of Product

United States

Molecular and Cellular Mechanisms of Action in Research Models

Mast Cell Interactions and Granule Release Modulation

Cromolyn (B99618) sodium's primary therapeutic effect is attributed to its ability to modulate mast cell activity, specifically by inhibiting the degranulation process that releases a cascade of inflammatory substances. nih.govyoutube.com

Inhibition of Mast Cell Degranulation in In Vitro and Animal Models

Cromolyn sodium demonstrates a significant inhibitory effect on mast cell degranulation across various experimental models. arvojournals.orgredalyc.org This action prevents the release of mediators responsible for allergic symptoms and bronchoconstriction. nih.govyoutube.com In laboratory settings, cromolyn has been shown to stabilize mast cells, acting on signaling proteins within the cell membrane to reduce degranulation. emjreviews.com Its efficacy has been observed in both in vitro cell cultures and ex vivo tissue models.

Research using rat basophilic leukemia cells (RBL-2H3) and excised rat choroids provides quantitative evidence of this inhibition. arvojournals.org In these models, degranulation was induced by agents such as compound 48/80 or a calcium ionophore. arvojournals.org Treatment with cromolyn sodium significantly reduced the percentage of mast cell degranulation compared to controls. arvojournals.org For example, in RBL-2H3 cells, cromolyn reduced degranulation by 42.2% when stimulated with compound 48/80 and by 39.4% when stimulated with a calcium ionophore. arvojournals.org Similarly, in an ex vivo model of rat choroids, cromolyn treatment brought the degranulation percentage down to levels comparable to the unstimulated control group. arvojournals.org

Further studies in animal models have corroborated these findings. In a rat model of chronic obstructive pulmonary disease, the suppression of mast cell degranulation by cromolyn sodium was shown to prevent the development of bronchial smooth muscle hyperreactivity. redalyc.org In a mouse model of amyotrophic lateral sclerosis (ALS), cromolyn treatment significantly reduced the number of degranulated mast cells in the tibialis anterior muscle. massgeneral.org

Table 1: Inhibition of Mast Cell Degranulation by Cromolyn Sodium in Research Models

Research ModelStimulantObserved Effect of Cromolyn SodiumReference
RBL-2H3 Cells (In Vitro)Compound 48/8042.2% reduction in degranulation arvojournals.org
RBL-2H3 Cells (In Vitro)Calcium Ionophore (CI)39.4% reduction in degranulation arvojournals.org
Excised Rat Choroids (Ex Vivo)Compound 48/80Significant inhibition of mast cell degranulation (from 68.8% to 16.0%) arvojournals.org
Excised Rat Choroids (Ex Vivo)Calcium Ionophore (CI)Significant inhibition of mast cell degranulation (from 73.1% to 15.2%) arvojournals.org
Rat Model of COPD (In Vivo)Nitrogen dioxide exposurePrevents the development of hyperreactivity of bronchial smooth muscles by suppressing mast cell degranulation redalyc.org
ALS Mouse Model (TgSOD1G93A) (In Vivo)Genetic modificationSignificantly fewer degranulated mast cells in the tibialis anterior muscle massgeneral.org

Influence on Inflammatory Mediator Release (e.g., Histamine (B1213489), Leukotrienes) from Research Cells

By inhibiting degranulation, cromolyn sodium effectively prevents the release of key inflammatory mediators, including histamine and leukotrienes, from mast cells. nih.govyoutube.commedcentral.com This is its core mechanism in preventing the immediate and late phases of allergic reactions. nih.gov Research has confirmed its ability to block the IgE-mediated release of these substances. medcentral.com

In vitro studies on human cord blood-derived mast cells (hCBMCs) showed that cromolyn (at 100 µM) effectively inhibits the secretion of histamine and prostaglandin (B15479496) D2 (PGD2) when stimulated by IgE/Anti-IgE. plos.org However, its effectiveness can vary; the same study noted cromolyn was less effective than the flavonoid quercetin (B1663063) at inhibiting the release of cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor (TNF) from LAD2 mast cells. plos.org Another study found that while cromolyn is known for impairing histamine release, it did not affect pro-inflammatory effectors like tryptase, Leukotriene C4 (LTC4), or IL-8 in IgE-activated hCBMCs, but it did increase the release of the anti-inflammatory cytokine IL-10. nih.gov

In animal models, cromolyn treatment in cholestatic rodents led to a decrease in histamine release from mast cells. nih.gov In patients with aspirin-intolerant asthma, cromolyn sodium was found to suppress eosinophilic inflammation, reducing sputum eosinophil counts and levels of eosinophilic cationic protein (ECP). nih.gov

Table 2: Effect of Cromolyn Sodium on Inflammatory Mediator Release

MediatorResearch ModelObserved Effect of Cromolyn SodiumReference
HistamineHuman Cord Blood-Derived Mast Cells (hCBMCs)Inhibited secretion plos.org
LeukotrienesGeneral mast cell modelsInhibits release nih.govyoutube.com
Leukotriene C4 (LTC4)IgE-activated hCBMCsNo effect on release nih.gov
Prostaglandin D2 (PGD2)hCBMCsInhibited secretion plos.org
TryptaseIgE-activated hCBMCsNo effect on release nih.gov
Interleukin-8 (IL-8)LAD2 Mast CellsLess effective at inhibition compared to quercetin plos.org
Interleukin-10 (IL-10)IgE-activated hCBMCsSignificantly increased release nih.gov
Eosinophilic Cationic Protein (ECP)Sputum from patients with aspirin-intolerant asthmaSignificantly decreased levels nih.gov

Ion Channel Modulation and Intracellular Signaling Pathways

The stabilizing effect of cromolyn sodium on mast cells is mediated through its influence on critical ion channels and intracellular signaling pathways that govern cellular activation and secretion.

Regulation of Intracellular Calcium Ion Flux

A crucial step in mast cell degranulation is the influx of extracellular calcium ions into the cell upon stimulation. nih.govyoutube.com Accumulated evidence indicates that cromolyn sodium inhibits degranulation by blocking this calcium uptake. nih.gov When an allergen binds to IgE on the mast cell surface, it stimulates the permeability of the cell membrane to calcium. nih.gov This rise in intracellular calcium triggers the release of inflammatory mediators. youtube.com Cromolyn appears to act at the cell membrane to prevent this influx, thereby halting the degranulation sequence. nih.gov Studies using drug-bead conjugates, which prevent the drug from penetrating the cell, have shown that cromolyn's site of action is on the exterior of the mast cell membrane, where it inhibits histamine release by blocking calcium entry. nih.gov

Chloride Channel Interactions and Membrane Potential Effects

Cromolyn sodium's mechanism may also involve the modulation of chloride channels. emjreviews.com Some research suggests that cromolyn impairs chloride channels, which can lead to hyperpolarization of the cell membrane. youtube.com This change in membrane potential—making the cell's interior more negative—can indirectly inhibit the opening of calcium channels that are necessary for the sustained increase in intracellular calcium required for degranulation. youtube.comnih.gov Therefore, by interacting with chloride ion flux, cromolyn may further contribute to the stabilization of the mast cell membrane and prevent activation. nih.gov

Modulation of Protein Kinase C (PKC) Activity

Another proposed, though less established, mechanism of action involves the modulation of protein phosphorylation. medcentral.com It has been suggested that cromolyn may inhibit the release of histamine from mast cells by regulating the phosphorylation of a specific mast cell protein involved in secretory mechanisms. medcentral.com This process could potentially be linked to the Protein Kinase C (PKC) pathway, a key signaling cascade in the regulation of cellular processes, including secretion. medcentral.comnih.gov However, the precise mechanism by which cromolyn might influence PKC activity or other phosphorylation events within the mast cell remains to be fully elucidated. medcentral.com

Interactions with Specific Molecular Targets and Protein Systems

Cromolyn sodium interacts with several specific protein targets and systems to exert its effects.

The S100 proteins are a family of calcium-binding proteins that play significant roles in a wide array of intracellular and extracellular functions, including proliferation, differentiation, and inflammation. nih.gov Many S100 proteins exert their extracellular effects by binding to the Receptor for Advanced Glycation End-products (RAGE). core.ac.uk This interaction activates downstream signaling, often leading to a pro-inflammatory state. nih.gov

Cromolyn sodium has been identified as a small molecule that binds to multiple S100 proteins. nih.gov Specifically, research has shown that cromolyn can block the co-immunoprecipitation of the S100P protein with RAGE, indicating an attenuation of the S100-RAGE signaling axis. nih.gov This action is significant as the S100-RAGE interaction is implicated in chronic inflammatory disorders and various cancers. nih.govnih.gov

G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in both pro- and anti-inflammatory processes, depending on the cellular context. nih.gov It is considered a potential therapeutic target for various diseases. nih.gov Pharmacological studies investigating ligands for this receptor have identified cromolyn as an agonist. Research has shown that cromolyn disodium (B8443419) can activate human GPR35 signaling. nih.gov The biochemistry of GPR35 is complex and not fully understood, with challenges in pharmacology that include differences between species (orthologue selectivity) and potential off-target effects. nih.gov

Neutrophils are key inflammatory cells that, when activated, assemble an enzyme complex called NADPH oxidase. nih.govoup.com This complex generates superoxide (B77818) anions (O₂⁻), which are reactive oxygen species implicated in tissue damage during inflammatory events. nih.govoup.com

Cromolyn sodium has been shown to selectively inhibit the generation of superoxide anions by human neutrophils. nih.govoup.comnih.gov The mechanism of this inhibition is not through the direct inhibition of the pre-assembled enzyme but rather by preventing the assembly of an active NADPH oxidase complex. nih.govoup.com Studies have shown that preincubation of neutrophils with cromolyn significantly decreases the capacity of cell membranes to generate O₂⁻ upon stimulation. nih.govoup.com This inhibitory effect is associated with a reduction in calcium (Ca²⁺) mobilization triggered by activating stimuli. nih.govoup.com By preventing the assembly of this complex, cromolyn helps to avert oxygen radical-induced tissue damage associated with neutrophil accumulation. nih.govatsjournals.org

Data Tables

Table 1: Summary of Cromolyn Sodium's Effects on Signaling Pathways

Signaling Pathway Effect of Cromolyn Sodium Key Research Finding Citation(s)
PI3K/AKT/mTOR Inhibition (Upstream) Targets multiple proteins upstream of the pathway to affect cytokine, chemokine, and fibrosis-related protein expression. nih.gov
NF-κB Inhibition Inhibits nuclear translocation of NF-κB in human mast cells. plos.org
Wnt Signaling Inhibition Identified as an inhibitor of the Wnt signaling pathway. nih.gov

| Notch Signaling | Indirect Alteration | Potential for indirect influence due to significant crosstalk with the Wnt pathway. | nih.govmdpi.com |

Table 2: Summary of Cromolyn Sodium's Interactions with Molecular Targets

Molecular Target/System Interaction/Effect Key Research Finding Citation(s)
S100 Proteins/RAGE Pathway Binding/Modulation Binds to multiple S100 proteins and blocks the interaction between S100P and the RAGE receptor. nih.gov
GPR35 Agonism Acts as an agonist, activating human GPR35 signaling. nih.gov

| Neutrophil NADPH Oxidase | Inhibition of Assembly | Inhibits the assembly of the active NADPH oxidase complex, reducing superoxide anion generation. | nih.govoup.com |

Broader Immunomodulatory Actions in Preclinical Contexts

Beyond its effects on mast cells, cromolyn sodium demonstrates significant influence over a range of immune cells and their signaling molecules. Research in preclinical models has uncovered its ability to modulate the activation states of key central nervous system immune cells and to alter the responses of various peripheral immune cells involved in inflammatory cascades.

Cromolyn sodium has been shown to exert significant neuroprotective and anti-inflammatory effects by altering the activation state of microglia, the resident immune cells of the central nervous system. nih.gov In a mouse model of amyotrophic lateral sclerosis (ALS), treatment with cromolyn sodium was suggested to induce a shift in microglial activation from a pro-inflammatory to an anti-inflammatory phenotype. nih.gov Studies using the human HMC3 microglial cell line demonstrated that cromolyn can dampen the inflammatory response following activation by tumor necrosis factor-alpha (TNF-α). nih.gov Specifically, it dramatically reduces the secretion of a wide spectrum of inflammatory mediators from these cells. nih.gov

Further research indicates that cromolyn can inhibit lipopolysaccharide (LPS)-induced microglia activation. frontiersin.org In models of neuroinflammation, cromolyn treatment has been observed to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to altering microglial activation states. nih.gov In iPSC-derived human microglia, cromolyn was found to enhance the phagocytosis of amyloid-beta 42, suggesting it can induce a beneficial, anti-inflammatory microglial state that promotes clearance of pathological proteins. nih.gov While some studies show cromolyn does not impact the total number of microglia (Iba1) or phagocytic microglia (CD68) in certain disease models, its functional impact on their secretory profile and activation is significant. nih.gov

Cromolyn sodium's immunomodulatory effects extend to other critical immune cell populations, including neutrophils, eosinophils, and Natural Killer (NK) cells. In experimental models, cromolyn has been shown to reduce the accumulation of neutrophils. nih.gov Clinical research in neutrophilic asthma further supports this, showing that cromolyn treatment can significantly decrease the neutrophil count in sputum. nih.gov

The compound also affects eosinophils, a key cell type in allergic inflammation. In vivo mouse models of allergic peritonitis and allergic airways inflammation demonstrated that cromolyn injections decreased the number of eosinophils in the peritoneal cavity and lungs, respectively. nih.gov This in vivo finding may be explained by in vitro results showing that cromolyn reduces the release of eosinophil peroxidase (EPX) from activated eosinophils. nih.gov

Furthermore, preclinical studies in a tumor model have suggested that cromolyn treatment can upregulate genes associated with the activity of NK cells, which are crucial for cytotoxic immune responses against cancer cells. researchgate.net

Table 1: Effects of Cromolyn Sodium on Various Immune Cells in Research Models

Cell Type Observed Effect Research Model Context Citations
Microglia Induces shift from pro- to anti-inflammatory state. SOD1G93A mouse model of ALS. nih.gov
Reduces secretion of inflammatory mediators. TNF-α-activated HMC3 human microglia. nih.gov
Inhibits LPS-induced activation. Rat hypothalamus; P815 cell co-culture. frontiersin.org
Enhances phagocytosis of Aβ42. iPSC-derived human microglia. nih.gov
Neutrophils Reduces accumulation and percentage. Ovalbumin-induced animal models; Neutrophilic asthma patients. nih.gov
Eosinophils Decreases cell numbers in inflamed tissues. Mouse models of allergic peritonitis and allergic airways inflammation. nih.gov
Reduces eosinophil peroxidase (EPX) release. PAF-activated mouse bone marrow-derived eosinophils (in vitro). nih.gov
NK Cells Upregulates genes related to cytotoxic activity. Syngeneic mouse MB49 bladder cancer model. researchgate.net

A primary mechanism for cromolyn's immunomodulatory activity is its ability to alter the expression and secretion of cytokines and chemokines. In TNF-α-activated human microglia, cromolyn and a fluorinated analog were found to dramatically reduce the secretion of a wide array of pro-inflammatory mediators. nih.gov These included the cytokines Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interferon-gamma (IFN-γ), as well as the chemokines CXCL10, CCL2, CCL3, and CCL4. nih.gov

In a mouse model of ALS, cromolyn treatment significantly decreased levels of the chemokine CXCL1 and the cytokine TNF-α in the spinal cord. nih.gov It also reduced plasma levels of IL-2, IL-6, and Interleukin-10 (IL-10). nih.gov Further studies on activated microglia confirmed the reduction of IL-2 and also showed decreased levels of GRO-α and Eotaxin. nih.govresearchgate.net Notably, this research also demonstrated that cromolyn can promote the secretion of the anti-inflammatory cytokine Interleukin-4 (IL-4) in HMC3 microglia. nih.govresearchgate.net In carrageenan-induced inflammation models, cromolyn has also been shown to downregulate pro-inflammatory cytokines. brieflands.com

Table 2: Modulation of Cytokine and Chemokine Expression by Cromolyn Sodium

Cytokine/Chemokine Effect Model System Citations
Pro-inflammatory
IL-1β Decreased TNF-α-activated HMC3 microglia nih.gov
IL-6 Decreased TNF-α-activated HMC3 microglia; Plasma of SOD1G93A mice nih.govnih.gov
IL-8 (CXCL8) Decreased TNF-α-activated HMC3 microglia nih.gov
TNF-α Decreased Spinal cord of SOD1G93A mice nih.gov
IFN-γ Decreased TNF-α-activated HMC3 microglia nih.gov
CXCL1 Decreased Spinal cord of SOD1G93A mice nih.gov
CXCL10 (IP-10) Decreased TNF-α-activated HMC3 microglia nih.gov
CCL2 (MCP-1) Decreased TNF-α-activated HMC3 microglia nih.gov
CCL3 (MIP-1α) Decreased TNF-α-activated HMC3 microglia nih.gov
CCL4 (MIP-1β) Decreased TNF-α-activated HMC3 microglia nih.gov
IL-2 Decreased Plasma of SOD1G93A mice; HMC3 microglia nih.govnih.govresearchgate.net
GRO-α Decreased HMC3 microglia nih.govresearchgate.net
Eotaxin Decreased HMC3 microglia nih.govresearchgate.net
Anti-inflammatory
IL-4 Increased HMC3 microglia nih.govresearchgate.net
IL-10 Decreased Plasma of SOD1G93A mice nih.gov

Impact on Cellular Processes and Pathways Beyond Immune Regulation

The influence of cromolyn sodium extends beyond classical immune pathways to affect fundamental cellular processes involved in tissue remodeling and disease progression, such as fibrosis and epithelial-mesenchymal transition.

The transition of fibroblasts into myofibroblasts is a critical event in the pathogenesis of fibrosis, characterized by the excessive deposition of extracellular matrix proteins. news-medical.net Research has shown that cromolyn sodium can inhibit this process. In an in vitro model of pulmonary fibrosis using fibroblast cell cultures treated with bleomycin (B88199), a combination treatment including cromolyn sodium effectively prevented the fibroblast-myofibroblast transition. nih.govnih.gov This transition is a hallmark of fibrosis, and its inhibition points to the anti-fibrotic potential of cromolyn. nih.govnih.gov The study demonstrated that cromolyn, as part of a combination therapy, protected fibroblasts from induced toxicity and inhibited the transition to a myofibroblast phenotype. scilit.comresearchgate.net

Epithelial-mesenchymal transition (EMT) is a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, including enhanced migratory capacity and invasiveness. nih.gov This process is implicated in fibrosis and cancer progression. nih.gov A study investigating sepsis-induced pulmonary fibrosis found that cromolyn sodium can alleviate fibrotic symptoms by inhibiting the EMT process. nih.gov In an LPS-induced mouse model of pulmonary fibrosis, cromolyn treatment decreased the expression of proteins related to EMT. nih.gov The study concluded that cromolyn's ability to inhibit EMT, which was enhanced by mast cell-derived Interleukin-13 (IL-13), likely contributes to its amelioration of pulmonary fibrosis symptoms. nih.gov

Effects on Hepatocyte and Hepatic Stellate Cell Biology in Liver Fibrosis Research

Cromolyn sodium has been identified as a potential anti-fibrotic agent that uniquely targets both hepatocytes and hepatic stellate cells (HSCs), the primary cell types involved in liver fibrosis. nih.gov Research indicates that liver fibrosis and its advanced stage, cirrhosis, involve complex interactions where damaged hepatocytes and aberrantly activated HSCs play crucial roles. nih.govkaist.ac.kr While activated HSCs are the main drivers of fibrosis initiation, the associated clinical symptoms are largely due to hepatocyte damage. nih.gov Therefore, therapeutic strategies that can simultaneously address both cell types are of significant interest.

In in vitro studies, cromolyn sodium has demonstrated the ability to ameliorate the activated phenotype of HSCs. nih.gov Treatment of HSC cell lines, such as LX2 and HSC-T6, with low concentrations of cromolyn resulted in a 50% reduction in both cell activation and collagen accumulation without inducing apoptosis. nih.govkaist.ac.krresearchgate.net This suggests a direct modulatory effect on the primary fibrogenic cells in the liver.

Furthermore, cromolyn treatment has shown beneficial effects on hepatocytes. It can interfere with the epithelial-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta (TGF-β), a key process in fibrogenesis. nih.govkaist.ac.kr Specifically, while TGF-β promotes the migration of hepatocytes, cromolyn was found to effectively suppress this migratory activity by 15% in terms of moving distance. kaist.ac.kr It also inhibits the TGF-β-induced decrease in the expression of E-cadherin in a dose-dependent manner, further counteracting the EMT process. kaist.ac.kr Additionally, cromolyn treatment has been observed to reduce the replicative senescence rate of hepatocytes, another factor associated with the progression of fibrosis. nih.govkaist.ac.kr

These dual actions on both HSCs and hepatocytes underscore its potential as a comprehensive anti-fibrotic agent. nih.govkaist.ac.kr

Table 1: Effects of Cromolyn Sodium on Liver Cells in Fibrosis Models

Cell Type Model System Key Finding Quantitative Effect Citation
Hepatic Stellate Cells (HSCs) LX2, HSC-T6 cell lines Reduction of activation and collagen accumulation 50% reduction nih.gov, kaist.ac.kr
Hepatocytes In vitro migration assay Suppression of TGF-β-induced cell migration 15% reduction in moving distance kaist.ac.kr
Hepatocytes In vitro culture Inhibition of TGF-β-induced E-cadherin decrease Dose-dependent kaist.ac.kr

Regulation of Cellular Proliferation and Apoptosis in Cancer Cell Lines

Recent research has explored the anti-cancer properties of cromolyn sodium, focusing on its ability to regulate cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that cromolyn can selectively and significantly suppress the proliferation of cancer cells in a dose-dependent manner. nih.govnih.gov

In a study investigating its effects on colon cancer, cromolyn exhibited potent activity against the HT-29 human colon cancer cell line while showing significantly less impact on normal MCF-10 epithelial cells. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for cromolyn was 2.33 ± 0.6 μM in HT-29 cells, compared to 7.33 ± 0.78 μM in the normal MCF-10 cells. nih.gov This demonstrates a selective action against cancerous cells. The calculated selectivity index (SI) for cromolyn was 3.15, indicating it is more than three times more selective in inhibiting cancer cell growth over normal cells, a higher selectivity than the conventional chemotherapy drug doxorubicin (B1662922) (SI = 2.60). nih.govnih.gov

Beyond inhibiting proliferation, cromolyn is a potent inducer of apoptosis in cancer cells. nih.gov In the HT-29 colon cancer cell line, cromolyn induced apoptosis in 61% of cells, a significantly higher rate than that induced by doxorubicin (52%). nih.govnih.gov Importantly, it did not cause significant apoptosis or necrosis in the normal MCF-10 cell line. nih.gov Other research has reported similar cytotoxic effects, with an IC50 value of 4.16 μM for cromolyn across a panel of cancer cell lines including those from hepatocellular carcinoma (HepG2) and cervical cancer (HeLa). researchgate.net

The molecular mechanisms underlying these anti-cancer effects involve the modulation of key apoptotic pathways. nih.gov Cromolyn treatment has been shown to increase the expression of caspase-3, a critical executioner enzyme in apoptosis, while decreasing the expression of survivin, an anti-apoptotic protein. nih.govresearchgate.net In pancreatic cancer cell models, cromolyn has also been found to interfere with the function of the S100P protein and inhibit the NF-κB pathway, which is vital for cancer cell proliferation. nih.gov

Table 2: Anti-proliferative and Pro-apoptotic Activity of Cromolyn Sodium in Cancer Cell Lines

Cell Line Cancer Type Metric Value Comparator Citation
HT-29 Colon Cancer IC50 2.33 ± 0.6 μM - nih.gov, nih.gov
MCF-10 Normal Epithelial IC50 7.33 ± 0.78 μM - nih.gov, nih.gov
HT-29 Colon Cancer Selectivity Index (SI) 3.15 Doxorubicin (SI=2.60) nih.gov, nih.gov
HT-29 Colon Cancer Apoptosis Rate 61% Doxorubicin (52%) nih.gov, nih.gov

Chemical Synthesis and Research Derivatization Strategies

Laboratory Synthesis Routes and Optimization for Research-Grade Material

The laboratory synthesis of cromolyn (B99618) sodium (or its parent, cromoglicic acid) is a multi-step process that has been well-established since its initial discovery. The primary route typically begins with the Claisen condensation of 2,6-dihydroxyacetophenone with diethyl oxalate (B1200264). google.comgoogle.com This reaction is generally carried out in the presence of a base like sodium ethoxide in ethanol (B145695) to form the intermediate ethyl 7-hydroxy-4-oxo-4H-chromone-2-carboxylate. google.comgoogle.com

The key subsequent step involves coupling two of these chromone (B188151) units via a linker. This is achieved by reacting the ethyl 7-hydroxy-4-oxo-4H-chromone-2-carboxylate intermediate with a suitable three-carbon bridging agent. Common reagents for this purpose include 1,3-dibromo-2-propanol (B146513) or epichlorohydrin, which react under alkaline conditions to form the diethyl ester of cromoglicic acid. google.com The final step is the hydrolysis of the diethyl ester to the dicarboxylic acid, followed by conversion to the disodium (B8443419) salt, yielding cromolyn sodium.

A representative synthesis scheme is as follows:

Step 1: Chromone Ring Formation: 2,6-dihydroxyacetophenone is reacted with diethyl oxalate and sodium ethoxide in absolute ethanol. The mixture is heated to form 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylic acid ethyl ester. google.com

Step 2: Ether Linkage Formation: The resulting chromone intermediate is then reacted with 1,3-dibromo-2-propanol in a solvent like isopropanol (B130326) at elevated temperatures. This reaction couples two chromone molecules through the 1,3-dioxy-2-hydroxypropane bridge, yielding crude diethyl cromoglycate. google.com

Step 3: Purification and Saponification: The crude diethyl cromoglycate is purified, often by recrystallization from a solvent mixture such as dichloromethane (B109758) and ethyl acetate, to obtain the pure ester. google.com This ester is then saponified (hydrolyzed) using a base like sodium hydroxide (B78521) to produce the final cromolyn sodium.

Optimization strategies for producing research-grade material focus on improving yield and purity. This includes careful control of reaction temperatures, the molar ratios of reactants, and the choice of solvents for reaction and recrystallization to ensure the removal of unreacted starting materials and byproducts. google.com For instance, one patented method specifies controlling the molar ratio of the linking agent (e.g., 1,3-dibromo-2-propanol) to the chromone intermediate to between (0.5-2):1 to optimize the formation of the desired bis-chromone structure. google.com Furthermore, advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the high purity required for analytical and biological research. google.com

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Following the discovery of cromolyn, extensive structure-activity relationship (SAR) studies were conducted to understand the chemical features essential for its biological activity. A seminal 1972 study by Cairns et al. detailed the synthesis and evaluation of a wide array of analogs, providing foundational insights into the molecule's SAR. nih.govacs.org

The core findings from these and subsequent studies highlighted the importance of several structural features:

The Bis-chromone System: The presence of two chromone rings was found to be critical. Monomeric chromone-2-carboxylic acids were generally inactive, indicating that the dimeric structure is a key requirement.

Planarity: The planarity of the chromone rings is crucial for activity. Any substitution that disrupts this planarity tends to reduce or abolish biological effect.

The Carboxylic Acid Groups: The two carboxylic acid functions at the C2 position of each chromone ring are essential. Esterification or conversion of these acidic groups to amides or other functionalities typically leads to a loss of activity.

The Linker Chain: The nature of the linking chain connecting the two chromone rings through their ether linkages significantly influences activity. The 2-hydroxypropyloxy linker of cromolyn was found to be optimal. Altering the length or composition of this chain generally resulted in decreased potency.

These SAR studies guided the understanding that the molecule's specific geometry, with its two planar, acidic chromone heads separated by a flexible, hydroxylated linker, is precisely tuned for its biological target.

Structural Modification Impact on Biological Activity
Removal of one chromone ringLoss of activity
Disruption of chromone ring planarityReduced or abolished activity
Esterification of carboxylic acid groupsLoss of activity
Altering the linker chain lengthGenerally decreased potency

Generation of Novel Derivatives for Exploring Biological Activity

Research has continued into generating novel derivatives of cromolyn to explore new or enhanced biological activities beyond its traditional role as a mast cell stabilizer. These efforts aim to improve properties like bioavailability or to target different biological pathways. jmchemsci.comnih.govnih.gov

Recent research has focused on several derivatization strategies:

Amide Derivatives: In a 2023 study, new derivatives were synthesized by forming amide bonds between cromoglicic acid and various amino-containing drugs (such as amoxicillin (B794) and paracetamol). jmchemsci.com This was achieved via a one-pot reaction using thionyl chloride (SOCl2) to convert the carboxylic acids to acyl chlorides, which then reacted with the amine. jmchemsci.com The resulting amide derivatives were investigated for new biological properties, with some showing promising antioxidant and antibacterial activity. jmchemsci.com

Metal Complexes: Scientists have synthesized novel pharmaceutical-based metal complexes by reacting cromolyn sodium with various metal salts, including those of magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺). acs.org These syntheses are typically performed in aqueous solutions where the pH is adjusted to ensure the partial deprotonation of cromolyn's carboxylic acid groups, facilitating complexation. acs.org The resulting crystalline structures represent new chemical entities with potentially different physicochemical and biological profiles.

Nanoparticle Formulations: To improve bioavailability and explore new therapeutic areas, cromolyn has been encapsulated in chitosan (B1678972) nanoparticles (CSNPs). nih.gov These cromolyn CSNPs have been investigated for anticancer effects. Research showed that this nano-formulation could induce apoptosis in breast cancer cell lines and, in animal models, reduce tumor volume. nih.gov Mechanistically, the derivative was found to influence epigenetic processes by reducing the expression of DNA methyltransferase 1 (DNMT1). nih.gov

These examples demonstrate a strategic shift from simple analogs to more complex conjugates and formulations designed to impart entirely new functions to the cromolyn scaffold.

Isotopic Labeling and Radiosynthesis for Experimental Tracing and Imaging Research

Isotopic labeling is a critical tool for studying the pharmacokinetics, metabolism, and mechanism of action of drug molecules. Cromolyn sodium has been labeled with various isotopes for research purposes.

Radiosynthesis for Imaging: A key application is the development of radiolabeled analogs for in vivo imaging techniques like Positron Emission Tomography (PET). For example, an 18F-labeled cromolyn analog has been synthesized for potential use as a diagnostic probe. google.comepo.org The synthesis involved preparing a precursor molecule and then introducing the fluorine-18 (B77423) ([¹⁸F]) radioisotope. The resulting [¹⁸F]cromolyn was purified by HPLC and intended for imaging inflammatory processes, such as those involving mast cells in atherosclerotic plaques. google.comepo.org This allows for the non-invasive visualization and study of disease-relevant biological targets.

Tritium (B154650) Labeling for Tracing: Tritium ([³H]), a radioactive isotope of hydrogen, is widely used to label pharmaceuticals for drug discovery and development studies. mdpi.commpg.de Modern techniques for tritium labeling are highly efficient and can be applied to complex molecules like cromolyn. Common methods include:

Catalytic Isotope Exchange: This involves exchanging hydrogen atoms on the drug molecule with tritium from tritium gas (T₂) or tritiated water, often using a specialized metal catalyst. mdpi.compharmaron.com

Catalytic Reduction: A precursor molecule containing a double bond or a halogen can be reduced with tritium gas to introduce the label. pharmaron.com

Reduction with Tritiated Reagents: Reagents like sodium borotritide ([³H]NaBH₄) can be used to introduce tritium at specific positions.

These tritiated compounds are invaluable for quantitative autoradiography, pharmacokinetic studies, and receptor binding assays, allowing researchers to track the distribution and fate of the drug molecule at very low concentrations. mdpi.com The position of the tritium label is carefully chosen to ensure it is not lost during metabolic processes. mdpi.com

Advanced Research Methodologies and Analytical Techniques for Cromolyn Sodium Studies

In Vitro Experimental Models and Assays

In vitro research provides a foundational understanding of the cellular and molecular mechanisms of cromolyn (B99618) sodium. These studies, conducted in controlled laboratory settings, utilize a variety of models and assays to dissect its biological activities independent of systemic effects.

Cultured cell lines are indispensable tools for investigating the direct effects of cromolyn sodium on specific cell types. Studies have shown that cromolyn sodium exhibits diverse, cell-type-dependent activities ranging from its classic mast cell stabilization to anti-fibrotic and anti-cancer effects.

Mast Cells: In human cord blood-derived mast cells (CBMCs), cromolyn sodium has been shown to increase the release of the anti-inflammatory cytokine IL-10 and the levels of the pro-resolution effector CD300a without affecting pro-inflammatory mediators like tryptase or LTC4. huji.ac.ilnih.gov This suggests an immunomodulatory role beyond simple stabilization. In the mouse mast cell line P815, cromolyn sodium was used to inhibit mast cell activation and the subsequent release of IL-13 induced by lipopolysaccharide (LPS). nih.gov

Neuronal Cells: In the human neuroblastoma SH-SY5Y cell line, used as a model for neurodegenerative diseases, cromolyn sodium demonstrated neuroprotective effects. nih.govnih.gov Studies have shown it protects against toxin-induced cell death, reverses elevated oxidative stress markers, and decreases nitric oxide levels. nih.gov These findings point to its potential in modulating neuroinflammatory processes. nih.govmassgeneral.org

Fibroblasts: Research on the HFF1 dermal fibroblast cell line indicates that cromolyn sodium can inhibit the fibroblast-to-myofibroblast transition, a key process in fibrosis. nih.gov At non-toxic concentrations (e.g., 6.25 μM), it did not harm fibroblast viability and, in combination with masitinib, showed additive cell-protective and antioxidant effects in a bleomycin-induced fibrosis model. nih.gov

Hepatic Cells: Cromolyn sodium has been identified as an anti-fibrotic agent that targets both hepatocytes and hepatic stellate cells (HSCs). nih.govkaist.ac.kr In HSC cell lines (LX2 and HSC-T6), cromolyn treatment reduced activation and collagen accumulation by approximately 50% without inducing apoptosis. nih.govkaist.ac.krresearchgate.net It also mitigated the TGF-β-induced epithelial-mesenchymal transition (EMT) in hepatocytes, a process associated with fibrogenesis. nih.govkaist.ac.kr

Cancer Cells: Cromolyn sodium has demonstrated selective anti-cancer activity across various cell lines. In the HT-29 colon cancer cell line, it potently inhibited proliferation in a dose-dependent manner. springermedizin.denih.gov Similar inhibitory effects have been noted in liver (HepG2), larynx (Hep2), and cervix (Hela) cancer cells. springermedizin.detandfonline.com However, studies on bladder cancer cell lines (MB49, T24, 5637) showed that cromolyn did not directly affect the viability of these tumor cells, suggesting its effects on tumors may be mediated through the tumor microenvironment rather than direct cytotoxicity in this cancer type. mdpi.com

Interactive Table: Effects of Cromolyn Sodium on Various Cultured Cell Lines

Cell Line Cell Type Key Research Finding Reference(s)
HT-29 Colon Cancer Selectively suppressed proliferation and induced apoptosis. IC50 value of 2.33 ± 0.6 μM. springermedizin.denih.govnih.gov
MCF-10 Normal Epithelial Significantly less inhibition of proliferation compared to cancer cells. IC50 value of 7.33 ± 0.78 μM. springermedizin.denih.govnih.gov
HepG2 Hepatocellular Carcinoma Showed reduced viability and proliferation upon treatment. tandfonline.com
LX2 / HSC-T6 Hepatic Stellate Cells Reduced activation and collagen accumulation by ~50%; suppressed TGF-β production. nih.govkaist.ac.krresearchgate.net
SH-SY5Y Neuroblastoma Protected against toxin-induced cell death and reduced oxidative stress. nih.gov
HFF1 Dermal Fibroblast Inhibited fibroblast-myofibroblast transition; showed cell-protective and antioxidant effects. nih.gov
MB49, T24, 5637 Bladder Cancer Did not directly affect cell viability. mdpi.com
CBMCs Human Mast Cells Increased release of anti-inflammatory/pro-resolution effectors (IL-10, CD300a). huji.ac.ilnih.gov

Isolated tissue preparations serve as an intermediate model between cell cultures and in vivo studies, allowing researchers to examine the effects of cromolyn sodium on complex tissue structures while maintaining a controlled environment.

Guinea Pig Ileum and Trachea: Early studies utilized isolated guinea pig ileum to investigate cromolyn's mode of action. It was found to inhibit contractions induced by electrical stimulation, an effect also produced by atropine, suggesting cromolyn may inhibit the release of acetylcholine (B1216132) from postganglionic parasympathetic fibers. nih.gov This indicates a potential interference with neurotransmitter release. nih.gov Furthermore, studies on isolated mesenteric mast cells from the guinea pig showed that cromolyn was effective at inhibiting anaphylactic histamine (B1213489) release but not release induced by the ionophore A23187. nih.gov

Human Chopped Lung: In vitro models using human chopped lung tissue have been instrumental in understanding immediate hypersensitivity reactions. In this system, disodium (B8443419) cromoglycate was shown to specifically inhibit the allergen-induced release of spasmogens, such as histamine, from mast cells within the lung tissue. researchgate.net

Biochemical and enzymatic assays are crucial for quantifying the molecular effects of cromolyn sodium, particularly its well-known role in modulating mast cell degranulation and its impact on specific enzymes.

Mediator Release Assays: A primary method for evaluating cromolyn's activity is measuring its ability to inhibit the release of inflammatory mediators from mast cells. sigmaaldrich.com Studies on IgE-activated human mast cells assessed levels of various effectors. huji.ac.ilnih.gov While cromolyn did not affect the release of pro-inflammatory mediators like tryptase, LTC4, and IL-8, it significantly increased the release of the anti-inflammatory cytokine IL-10. huji.ac.ilnih.gov In other models, cromolyn is noted for its ability to prevent the release of histamine. springermedizin.deresearchgate.net

Enzyme Inhibition Assays: Research has explored cromolyn's effects on specific enzymes. It has been reported to have an inhibitory profile against glycogen (B147801) synthase kinase-3β (GSK-3β), a multitasking serine/threonine kinase involved in various cellular pathways, which may partly explain its observed anti-cancer properties. tandfonline.com In studies on cholestasis, cromolyn treatment led to a significant decrease in serum levels of biliary enzymes. avesjournals.com

Interactive Table: Effect of Cromolyn Sodium on Mediator Release from Human Mast Cells

Mediator Class Effect of Cromolyn Reference(s)
Histamine Pro-inflammatory Inhibited release springermedizin.deresearchgate.netsigmaaldrich.com
Tryptase Pro-inflammatory No effect on release huji.ac.ilnih.gov
Leukotriene C4 (LTC4) Pro-inflammatory No effect on release huji.ac.ilnih.gov
Interleukin-8 (IL-8) Pro-inflammatory No effect on release huji.ac.ilnih.gov
Interleukin-10 (IL-10) Anti-inflammatory Significantly increased release huji.ac.ilnih.gov

Understanding how cromolyn sodium physically interacts with proteins is key to elucidating its mechanism of action at a molecular level. Techniques like spectroscopy and computational docking have provided detailed insights into these interactions.

Protein Binding: The interaction between cromolyn sodium and serum albumins, the main carrier proteins in blood plasma, has been investigated thoroughly. Studies using fluorescence quenching, circular dichroism (CD) spectroscopy, and isothermal titration calorimetry (ITC) have characterized the binding to both human serum albumin (HSA) and bovine serum albumin (BSA). tandfonline.comresearchgate.netnih.govnih.gov The fluorescence quenching data revealed a static quenching mechanism, indicating the formation of a stable ground-state complex between cromolyn and the albumin proteins. tandfonline.comnih.gov Thermodynamic analysis showed that the binding is a spontaneous and enthalpy-driven process. tandfonline.comnih.gov

Molecular Docking: Computational molecular docking studies have been used to predict and confirm the binding site of cromolyn on albumin. These analyses substantiated spectroscopic findings, showing that cromolyn sodium preferentially interacts at Sudlow's site I, located in sub-domain IIA of bovine serum albumin. tandfonline.comresearchgate.netnih.gov Further, these studies revealed that the binding of cromolyn induces conformational changes in the secondary structure of the protein, leading to a decrease in its α-helical content. tandfonline.comnih.gov

Analyses of gene and protein expression patterns reveal the downstream cellular pathways affected by cromolyn sodium treatment.

mRNA Expression Analysis: In studies on cancer cell lines, real-time polymerase chain reaction (RT-PCR) was used to assess the impact of cromolyn on key regulatory genes. Treatment of various cancer cell lines with cromolyn resulted in a significant reduction in the gene expression of survivin, an anti-apoptotic protein, and a concurrent elevation in the expression of caspase-3, a critical executioner of apoptosis. tandfonline.com In models of pulmonary fibrosis, cromolyn treatment led to a significant decrease in the levels of EMT-related genes. nih.gov

Pharmacogenomic Analysis: A broader approach utilized microarray data from normal and cirrhotic liver tissues to perform a pharmacogenomic analysis. kaist.ac.krkaist.ac.kr By assessing differentially expressed genes with a connectivity map, researchers identified cromolyn sodium as a candidate agent capable of reverting the gene expression signatures of both abnormal hepatocytes and hepatic stellate cells toward a normal state. kaist.ac.krresearchgate.net

Assays that measure cell health, growth, and death are fundamental in determining the cytotoxic and therapeutic potential of cromolyn sodium, especially in the context of cancer research.

Cellular Viability and Proliferation Assays: The most common method used is the MTT assay, a colorimetric test that measures the metabolic activity of cells as an indicator of viability. nih.govnih.gov Studies have consistently used this assay to demonstrate that cromolyn selectively suppresses the proliferation of cancer cells in a dose-dependent manner. springermedizin.denih.gov For example, IC50 values (the concentration required to inhibit cell growth by 50%) were determined for various cancer cell lines, showing potent inhibition. tandfonline.com In contrast, cromolyn did not show direct cytotoxic effects on bladder cancer cell lines or on fibroblasts at therapeutic concentrations. nih.govmdpi.com

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key mechanism for anti-cancer agents. Flow cytometry using Annexin (B1180172) V/PI staining is a standard technique to quantify apoptotic and necrotic cells. springermedizin.denih.gov In colon cancer cells (HT-29), cromolyn at its IC50 concentration induced a significantly higher rate of apoptosis (61%) compared to the conventional chemotherapy drug doxorubicin (B1662922) (52%). springermedizin.denih.govnih.gov Importantly, it did not cause significant apoptosis in normal epithelial cells (MCF-10). springermedizin.denih.gov This apoptotic effect is supported by findings of increased expression of cleaved caspase-3, a key marker of apoptosis. mdpi.com

Interactive Table: In Vitro Cytotoxicity and Apoptotic Activity of Cromolyn Sodium

Cell Line Assay Type Parameter Result Reference(s)
HT-29 (Colon Cancer) MTT IC50 (72h) 2.33 ± 0.6 μM springermedizin.denih.govnih.gov
MCF-10 (Normal Epithelial) MTT IC50 (72h) 7.33 ± 0.78 μM springermedizin.denih.govnih.gov
Various Cancer Lines MTT Average IC50 (96h) 4.16 μM tandfonline.com
HT-29 (Colon Cancer) Annexin V/PI Apoptosis Rate (48h) 61 ± 7% springermedizin.denih.gov
HFF1 (Fibroblast) Viability Assay Cytotoxicity No significant toxicity at 3.125 & 6.25 μM nih.gov

Table of Mentioned Compounds

Oxidative Stress and Antioxidant Capacity Assessments

While direct and extensive research focusing solely on cromolyn sodium's impact on oxidative stress and antioxidant capacity is still an emerging area, its role in inflammatory and neurodegenerative conditions provides indirect evidence of its potential influence. In the context of diseases where oxidative stress is a key pathological component, the effects of cromolyn sodium are often assessed through its primary mechanism of mast cell stabilization and modulation of inflammatory responses.

In studies related to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS), the therapeutic potential of cromolyn sodium is linked to its anti-inflammatory properties. massgeneral.orgmassgeneral.orgalsnewstoday.com Neuroinflammation is a significant contributor to neuronal damage, partly through the production of reactive oxygen species (ROS) by activated immune cells such as microglia and astrocytes. massgeneral.org By reducing the inflammatory cascade, cromolyn sodium may indirectly mitigate oxidative stress-induced cellular damage. For instance, in a mouse model of ALS, cromolyn sodium treatment was associated with a decrease in pro-inflammatory markers, which are often linked to the generation of oxidative species. massgeneral.orgalsnewstoday.comnih.gov

In the context of fibrotic diseases, such as pulmonary fibrosis, inflammation is a critical initiating factor leading to tissue remodeling and scarring. nih.govnih.gov The inflammatory process involves the release of various mediators that can induce oxidative stress. Research has shown that cromolyn sodium can alleviate septic pulmonary fibrosis by reducing the release of pro-fibrotic and pro-inflammatory cytokines like IL-13 from mast cells. nih.gov This reduction in inflammation could consequently lead to a decrease in the associated oxidative stress that contributes to the fibrotic process.

It is important to note that these assessments are often secondary to the primary endpoints of inflammation and disease progression. Future research could benefit from employing more direct measures of oxidative stress, such as quantifying levels of malondialdehyde (MDA), 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), or measuring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) following cromolyn sodium administration in various disease models.

In Vivo Preclinical Animal Models

Cromolyn sodium's efficacy in modulating allergic inflammation and hypersensitivity has been extensively studied in various preclinical animal models. These models are crucial for understanding the compound's mechanism of action, primarily its role as a mast cell stabilizer.

One of the classic models used is the carrageenan-induced paw edema model in rats. brieflands.com This model is widely employed to screen for anti-inflammatory drugs. brieflands.com In such studies, cromolyn sodium has demonstrated the ability to reduce edema, indicating its anti-inflammatory effects. brieflands.com

In the context of allergic airway inflammation, mouse models using allergens like house dust mite (HDM) or ovalbumin are common. researchgate.netnih.gov In these models, cromolyn sodium has been shown to decrease the influx of inflammatory cells, particularly eosinophils, into the peritoneal cavity and bronchoalveolar lavage fluid. researchgate.net This effect is attributed to its ability to stabilize mast cells and potentially other broader immunomodulatory actions. researchgate.net

Furthermore, models of allergic peritonitis induced by ovalbumin/alum or ovalbumin/S. aureus enterotoxin B have been utilized to assess the in vivo effects of cromolyn sodium. nih.gov Daily injections of the compound in these models led to a reduction in total cell and eosinophil numbers in the peritoneal cavity. researchgate.net These findings in animal models of allergic inflammation underscore the role of cromolyn sodium in mitigating hypersensitivity reactions, which has been foundational to its clinical use. researchgate.net

Table 1: Effects of Cromolyn Sodium in Animal Models of Allergic Inflammation

ModelKey FindingsReference
Carrageenan-Induced Paw Edema (Rat)Reduction in paw edema, demonstrating anti-inflammatory effects. brieflands.com
Allergic Airways Inflammation (Mouse - House Dust Mite)Decreased total cell and eosinophil numbers in bronchoalveolar lavage and lungs. researchgate.netnih.gov
Allergic Peritonitis (Mouse - Ovalbumin/Alum)Reduced total cell and eosinophil numbers in the peritoneal cavity. researchgate.netnih.gov

The investigation of cromolyn sodium in neurodegenerative diseases has gained traction, with promising results observed in preclinical animal models of Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD).

In the context of ALS, the SOD1G93A transgenic mouse model, which recapitulates many features of the human disease, has been instrumental. alsnewstoday.comnih.gov In these mice, cromolyn sodium treatment has been shown to delay the onset of neurological symptoms, improve motor performance, and increase motor neuron survival in the lumbar spinal cord. massgeneral.orgnih.gov Furthermore, it reduced the denervation of the neuromuscular junction. nih.gov Mechanistically, cromolyn sodium decreased the expression of pro-inflammatory cytokines and chemokines in both the spinal cord and plasma, and reduced mast cell degranulation in muscle tissue. alsnewstoday.comnih.gov These findings suggest that the neuroprotective effects of cromolyn sodium in this ALS model are mediated by its anti-inflammatory properties. massgeneral.orgmassgeneral.orgnih.gov

For Alzheimer's Disease, transgenic mouse models that overexpress the amyloid precursor protein (APP), such as the Tg2576 mouse model, are commonly used. nih.govresearchgate.net In these models, cromolyn sodium has been demonstrated to reduce the levels of amyloid-β (Aβ) protein. nih.govresearchgate.net It achieves this by promoting the phagocytosis of Aβ deposits by microglia, the resident immune cells of the brain. massgeneral.orgnih.gov Studies have shown that cromolyn sodium can induce a neuroprotective microglial activation state that favors the clearance of Aβ plaques. massgeneral.orgnih.gov This shift in microglial function from a pro-inflammatory to a phagocytic phenotype is a key finding in these preclinical models. massgeneral.org

Table 2: Effects of Cromolyn Sodium in Neurodegenerative Disease Models

Disease ModelAnimal ModelKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A Transgenic MouseDelayed disease onset, improved motor function, increased motor neuron survival, reduced neuroinflammation. massgeneral.orgalsnewstoday.comnih.govneuro-central.com
Alzheimer's Disease (AD)Tg2576 (APPSwedish-expressing) MouseReduced insoluble Aβ levels, increased microglial recruitment and phagocytosis of Aβ plaques. nih.govresearchgate.net

Cromolyn sodium has been investigated in animal models of fibrotic diseases, particularly pulmonary fibrosis. These models are essential for understanding the pathogenesis of fibrosis and for evaluating potential therapeutic interventions.

A commonly used model for pulmonary fibrosis is induced by the administration of bleomycin (B88199) in mice. ekb.egfrontiersin.org This model mimics some of the key features of human idiopathic pulmonary fibrosis. ekb.egfrontiersin.org Another relevant model is lipopolysaccharide (LPS)-induced pulmonary fibrosis, which is associated with sepsis-induced acute lung injury. nih.govnih.gov

In the LPS-induced pulmonary fibrosis mouse model, research has shown that mast cell numbers are upregulated in the fibrotic lung tissue. nih.govnih.gov Treatment with cromolyn sodium was found to alleviate the symptoms of pulmonary fibrosis. nih.govnih.gov It achieved this by decreasing the expression of proteins related to the epithelial-mesenchymal transition (EMT), a key process in fibrosis, and by reducing the levels of the pro-fibrotic cytokine IL-13. nih.gov The study suggested that cromolyn sodium exerts its anti-fibrotic effects by inhibiting the release of IL-13 from mast cells. nih.gov Furthermore, the PI3K/AKT/mTOR signaling pathway, which was activated in the fibrotic lung tissue, was inhibited by cromolyn sodium treatment. nih.gov These findings point to mast cell inhibition as a potential therapeutic strategy for sepsis-induced pulmonary fibrosis. nih.gov

While research on cromolyn sodium in liver fibrosis models is less extensive, the established role of mast cells in the fibrotic process in various organs suggests it could be a valuable area for future investigation.

Table 3: Effects of Cromolyn Sodium in Fibrotic Disease Models

Disease ModelAnimal ModelKey FindingsReference
Pulmonary FibrosisLPS-Induced Mouse ModelAlleviated symptoms of pulmonary fibrosis, decreased expression of EMT-related proteins, reduced IL-13 levels, and inhibited the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov

The potential of cromolyn sodium as an anti-cancer agent has been explored in various preclinical cancer research models, including those for pancreatic, colon, and bladder cancer.

In pancreatic cancer research, orthotopic mouse models using human pancreatic cancer cell lines like BxPC-3 and MPanc-96 have been employed. nih.govnih.gov Studies have shown that cromolyn can inhibit tumor growth in these models. nih.gov It is suggested that cromolyn binds to the S100P protein, preventing its interaction with the Receptor for Advanced Glycation End-products (RAGE), which in turn inhibits cancer cell proliferation, invasion, and NF-κB activity. nih.gov A 5-methyl derivative of cromolyn has also demonstrated the ability to decrease tumor weight and volume and increase survival rates in animal models of pancreatic cancer. springermedizin.de

For colon cancer, subcutaneous xenograft models using mouse colon cancer cells (CT26) in BALB/c mice have been utilized. nih.govnih.govresearchgate.net In these models, cromolyn treatment has been observed to reduce tumor volume and weight, although in some studies these reductions were not statistically significant. nih.govnih.govresearchgate.net In vitro studies accompanying these animal models have shown that cromolyn can selectively inhibit the proliferation of colon cancer cells. nih.govnih.gov

In the context of bladder cancer, a subcutaneous mouse model using the syngeneic murine MB49 bladder cancer cell line has been investigated. mdpi.comnih.gov Interestingly, the effects of cromolyn were found to be dependent on the treatment protocol. mdpi.comnih.gov A therapeutic protocol in mice with established tumors showed a downregulation of genes related to angiogenesis and an upregulation of genes associated with cytotoxic T-cell and NK cell activity. mdpi.comnih.gov Conversely, a continuous treatment protocol that started before tumor cell injection resulted in a greater tumor burden. mdpi.comnih.gov This pro-tumorigenic effect was also observed in mast cell-deficient mice, suggesting that it is largely mediated by the inhibition of mast cell degranulation. nih.gov

Table 4: Effects of Cromolyn Sodium in Cancer Research Models

Cancer TypeAnimal ModelKey FindingsReference
Pancreatic CancerOrthotopic Mouse Model (BxPC-3, MPanc-96 cells)Inhibited tumor growth, blocked S100P-RAGE interaction, and reduced NF-κB activity. nih.govnih.gov
Colon CancerSubcutaneous Xenograft Mouse Model (CT26 cells)Reduced tumor volume and weight (effects not always statistically significant). nih.govnih.govresearchgate.net
Bladder CancerSubcutaneous Mouse Model (MB49 cells)Contrasting effects depending on treatment protocol: therapeutic treatment showed anti-tumor gene expression changes, while continuous treatment was pro-tumorigenic. mdpi.comnih.gov

Rodent models are fundamental in studying neuroinflammation, a key pathological process in a wide range of neurological disorders. While specific models focused solely on neuroinflammation in the context of cromolyn sodium are often integrated within broader disease models (like those for ALS and Alzheimer's), the insights gained are significant.

The SOD1G93A mouse model of ALS serves as a robust model for neuroinflammation. alsnewstoday.comnih.gov In these animals, there is a notable increase in microgliosis and astrogliosis in the spinal cord even before the onset of symptoms, and this neuroinflammatory response correlates with disease progression. nih.gov Treatment with cromolyn sodium in this model led to a significant decrease in pro-inflammatory cytokines and chemokines, such as CXCL1 and TNF-alpha in the spinal cord, and IL-2, IL-6, and IL-10 in the plasma. massgeneral.orgalsnewstoday.com This demonstrates a clear modulatory effect of cromolyn sodium on the neuroinflammatory environment in a model of chronic neurodegeneration. massgeneral.orgalsnewstoday.comnih.gov

Similarly, in Alzheimer's disease mouse models, the deposition of amyloid-β plaques is a potent trigger for neuroinflammation, characterized by the activation of microglia. nih.govresearchgate.net Cromolyn sodium treatment in these models has been shown to shift microglia from a pro-inflammatory to a neuroprotective, phagocytic phenotype. massgeneral.orgnih.gov This modulation of microglial activation state is a critical aspect of its therapeutic potential in diseases with a strong neuroinflammatory component.

The carrageenan-induced inflammation model, while primarily used for peripheral inflammation, can also provide insights into systemic inflammatory responses that may impact the central nervous system. brieflands.com Intraperitoneal administration of cromolyn in such models has been shown to downregulate pro-inflammatory cytokines. brieflands.com These findings, although not directly measuring neuroinflammation, suggest a systemic anti-inflammatory effect that could be beneficial in conditions where peripheral inflammation contributes to neuroinflammatory processes.

Table 5: Effects of Cromolyn Sodium in Neuroinflammation-Related Rodent Models

Model ContextAnimal ModelKey Findings Related to NeuroinflammationReference
Amyotrophic Lateral SclerosisSOD1G93A Transgenic MouseDecreased pro-inflammatory cytokines/chemokines in the spinal cord and plasma. massgeneral.orgalsnewstoday.comnih.gov
Alzheimer's DiseaseTg2576 (APPSwedish-expressing) MousePromoted a shift in microglia from a pro-inflammatory to a phagocytic phenotype. massgeneral.orgnih.gov
Systemic InflammationCarrageenan-Induced Inflammation (Rat)Downregulated systemic pro-inflammatory cytokines. brieflands.com

Models of Mast Cell-Associated Conditions (e.g., Atopic Dermatitis, Lipedema)

The investigation of cromolyn sodium's therapeutic potential relies heavily on relevant in vivo and in vitro models that replicate the pathophysiology of mast cell-associated conditions.

Atopic Dermatitis (AD): Animal models are crucial for studying the efficacy of cromolyn sodium in AD. A common approach involves inducing an atopic dermatitis-like skin condition in mice. For instance, research has utilized a mouse model where AD is induced using 2,4-dinitrochlorobenzene (DNCB) to assess the effectiveness of topical cromolyn sodium formulations. etsu.edu In one such study, a 4% cromolyn sodium gel formulated with sodium oleate (B1233923) as a permeation enhancer was tested. etsu.edu After inducing AD, the treatment group received the cromolyn sodium gel. The outcomes were evaluated using the SCORAD (Scoring Atopic Dermatitis) index and by measuring scab size. etsu.edu The results indicated that the cromolyn sodium gel was effective in reducing scab size and promoting healing in the mouse model. etsu.edu These models allow for the evaluation of different formulations and provide insights into the compound's mechanism in a complex inflammatory skin environment. etsu.edu Other models of AD include those induced by ovalbumin or the use of specific mouse strains like NC/Nga that spontaneously develop AD-like lesions.

Lipedema: Lipedema is a chronic condition involving the abnormal accumulation of subcutaneous adipose tissue, which is increasingly being associated with mast cell activity. nih.govjustia.com Research models for lipedema often involve the analysis of subcutaneous adipose tissue (SAT) biopsies from patients. nih.govclinicaterapeutica.it Histological examination of these biopsies has confirmed the presence of mast cells in the affected tissue. nih.gov A key research approach has been to use mass spectrometry to measure levels of histamine and its metabolites in these tissue samples, as histamine is a primary marker of mast cell activation. nih.govclinicaterapeutica.it Studies have shown elevated levels of histamine in the adipose tissue of individuals with lipedema compared to controls. nih.govjustia.com To test the effect of cromolyn sodium, researchers have administered the compound to lipedema patients and subsequently analyzed tissue biopsies. nih.gov These investigations revealed that treatment with cromolyn sodium led to reduced levels of histamine in the tissue, suggesting it effectively stabilizes mast cells and reduces their activity in the context of lipedema. nih.govjustia.com The development of adipose-derived stem cell (ASC) culture models from lipedema patients is also an emerging area, which may help in studying the disease's molecular characteristics in vitro. lipedema.org

Advanced Analytical Chemistry Techniques for Research Quantification and Characterization

A variety of sophisticated analytical methods are employed to quantify, characterize, and assess the purity of cromolyn sodium, as well as to study its interactions and behavior in experimental settings.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination and purity assessment of cromolyn sodium in various forms, including bulk drug substance and pharmaceutical formulations. tsijournals.comnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used. tsijournals.comresearchgate.net

These methods are designed to be simple, precise, and accurate, capable of separating cromolyn sodium from its degradation products or other active ingredients in combined dosage forms. tsijournals.comoup.com For instance, a validated stability-indicating HPLC method can quantify cromolyn sodium in the presence of its alkaline degradate. tsijournals.com The selection of the stationary phase (e.g., C18 or C8 column), mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detector wavelength are critical parameters that are optimized for each specific application. tsijournals.comnih.govsielc.comoup.com UV detection is frequently used, with wavelengths around 220 nm, 235 nm, or 240 nm often selected for quantification. tsijournals.comoup.comsielc.com

The performance of HPLC methods is validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and selectivity. nih.gov Linearity for cromolyn sodium has been established over concentration ranges like 2.0–100.0 µg/mL. nih.govresearchgate.net

Table 1: Examples of HPLC Methods for Cromolyn Sodium Analysis

Stationary PhaseMobile PhaseDetection WavelengthApplicationReference
C18 ColumnAcetonitrile: Water (70:30, v/v)235 nmQuantitative determination in pure form and in the presence of its alkaline degradate. tsijournals.com
Waters Symmetry® C18 (250 mm × 4.6 mm, 5-µm)Methanol: 0.1 M Phosphate Buffer (60:40, v/v, pH 4.0)220 nmSimultaneous estimation with oxymetazoline (B75379) HCl or xylometazoline (B1196259) HCl. nih.govresearchgate.net
Newcrom BH Mixed-Mode ColumnAcetonitrile: Water with 0.1% Sulfuric Acid buffer (35:65)240 nmRetention and analysis of cromolyn sodium. sielc.com
C18 Column (ACE Generix 5)Methanol: Water (70:30, v/v), pH 2.5240 nmDetermination in a mixture with fluorometholone. oup.com

Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Circular Dichroism, FTIR, NMR) for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the structure of cromolyn sodium, studying its physicochemical properties, and investigating its interactions with other molecules.

UV-Vis Spectroscopy: UV-Visible spectrophotometry is a fundamental technique for the quantitative analysis of cromolyn sodium. researchgate.net The compound exhibits a characteristic absorption maximum at approximately 327 nm in aqueous solutions. mdpi.com However, its degradation products show different spectral characteristics; for example, alkaline degradation can lead to products with absorption bands at 282.0 nm, 330.0 nm, and 310.0 nm. mdpi.com This method is also used to study the binding interactions between cromolyn sodium and proteins like bovine serum albumin (BSA), where changes in the UV-Vis spectrum can provide evidence of complex formation. tandfonline.com

Fluorescence Spectroscopy: While some compounds co-formulated with cromolyn sodium are fluorescent, cromolyn itself can be analyzed using spectrofluorimetric methods, sometimes in its derivative form. nih.govresearchgate.net For instance, a first derivative synchronous fluorescence spectroscopic (FDSFS) method has been developed for its determination in binary mixtures, measuring the signal at a specific wavelength (e.g., 290.0 nm) with a set wavelength difference (Δλ). nih.gov Fluorescence quenching studies are also employed to investigate the interaction between cromolyn sodium and proteins, which can reveal the binding mechanism, such as static quenching, and help calculate binding constants. tandfonline.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary structure of proteins upon ligand binding. In the context of cromolyn sodium research, CD has been used to investigate the conformational changes in bovine serum albumin (BSA) after binding with the compound. tandfonline.com Such studies have shown that the binding of cromolyn sodium can induce changes in the protein's secondary structure, such as a decrease in its α-helical content. tandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is primarily used for the identification of cromolyn sodium. The infrared absorption spectrum of a potassium bromide dispersion of the compound shows characteristic maxima at specific wavelengths, which can be compared to a reference standard for confirmation of identity. researchgate.netdrugfuture.com It is also a valuable tool for verifying the structure of degradation products. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for detailed structural elucidation and for studying the solution properties of cromolyn sodium. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used. nih.gov ¹H NMR has been instrumental in characterizing the self-association and aggregation of cromolyn molecules in aqueous solutions, which is attributed to intermolecular ring-stacking. nih.govresearchgate.net NMR can also be used to characterize different hydrated forms of cromolyn sodium, with techniques like ²³Na-multiquantum magic-angle spinning (MQMAS) NMR being particularly useful for distinguishing between hydrates by analyzing the sodium nucleus environment. oup.comnih.gov

Chemometric-Assisted Spectrophotometric Methods (e.g., Mean Centering Ratio Spectra, Principal Component Regression, Partial Least Squares)

When analyzing mixtures containing cromolyn sodium and its degradation products or other substances, the individual UV spectra often severely overlap, making simple spectrophotometric quantification impossible. mdpi.comnih.gov Chemometric-assisted methods are advanced computational techniques applied to spectral data to resolve these complex mixtures without prior separation steps. nih.govresearchgate.net

Mean Centering of Ratio Spectra (MCR): The MCR method is a powerful spectrophotometric technique for resolving ternary mixtures. mdpi.com It involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor) to obtain a ratio spectrum, which is then mean centered. nih.gov This process can eliminate the spectral contribution of the divisor, allowing for the quantification of the other components. The method has been successfully applied to the simultaneous determination of cromolyn sodium and its alkaline degradation products (Deg1 and Deg2). mdpi.combue.edu.eg

Principal Component Regression (PCR) and Partial Least Squares (PLS): PCR and PLS are multivariate calibration methods that are widely used in chemometrics. mdpi.comresearchgate.net These methods use data from the entire spectrum, rather than a single wavelength, which improves precision and selectivity. mdpi.comnih.gov A calibration set of mixtures with known concentrations is prepared, and the spectral data is used to build a mathematical model (PCR or PLS) that correlates the spectra to the concentrations. researchgate.netnih.gov This model can then be used to predict the concentrations of the components in an unknown sample. These techniques have been successfully established for the stability-indicating assay of cromolyn sodium in the presence of its degradation products. mdpi.comresearchgate.net

Table 2: Application of Chemometric Methods for Cromolyn Sodium Analysis

MethodPrincipleApplication ExampleReference
Mean Centering of Ratio Spectra (MCR)Resolves overlapping spectra by ratioing and mean centering to eliminate interfering signals.Simultaneous determination of Cromolyn Sodium (CS), and its alkaline degradation products (Deg1, Deg2). Linear range for CS: 2–40 µg/mL. mdpi.comnih.gov
Principal Component Regression (PCR)Multivariate calibration model that regresses component concentrations against principal components of the spectral data.Simultaneous determination of CS, Deg1, and Deg2 in mixtures. mdpi.comresearchgate.netnih.gov
Partial Least Squares (PLS)Multivariate calibration model that relates spectral data to concentration data, accounting for noise in both.Simultaneous determination of CS, Deg1, and Deg2. A PLS-2 model was built using a calibration set of 18 mixtures. mdpi.comresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a valuable and straightforward chromatographic technique used for the qualitative analysis of cromolyn sodium. oup.commdpi.com It is particularly useful for assessing the purity of the compound by detecting the presence of related substances or impurities. drugfuture.com

In this method, a solution of cromolyn sodium is applied to a TLC plate coated with a silica (B1680970) gel layer. The plate is then developed in a suitable solvent system. After development, the spots are visualized, typically under UV light. The R_f value (retention factor) of the principal spot from the test sample is compared to that of a standard. drugfuture.com Any secondary spots in the test sample's chromatogram can be compared in intensity to a diluted standard to semi-quantitatively estimate the level of impurities. drugfuture.com TLC is also mentioned in the literature as a method used to confirm the complete degradation of cromolyn sodium during stability studies. tsijournals.com

Bioanalytical Assay Development for Compound Detection in Experimental Matrices

Developing sensitive and selective bioanalytical assays is critical for determining the concentration of cromolyn sodium in complex biological matrices such as plasma and skin tissue, which is essential for pharmacokinetic and skin permeation studies. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.gov These methods typically involve a sample preparation step, such as extraction, followed by chromatographic separation and detection by a mass spectrometer. nih.gov For instance, a validated LC-MS/MS method for quantifying cromolyn sodium in human plasma achieved a lower limit of quantitation (LLOQ) of 0.313 ng/mL. nih.gov

For skin permeation studies, an LC-MS method has been developed to quantify cromolyn sodium in skin layers (stratum corneum, viable epidermis, dermis) and receptor fluid. nih.govresearchgate.net The method's selectivity is enhanced by using mass spectrometric detection, which monitors for specific precursor and fragment ions (e.g., m/z 467.0255 → m/z 379.0517), thereby eliminating interference from the complex skin matrix. nih.gov The validation of these bioanalytical methods ensures accuracy and precision across the range of expected concentrations. nih.govnih.gov

Comparative Pharmacological Studies in Research Contexts

Comparative Efficacy and Mechanistic Analysis with Other Mast Cell Stabilizers in Preclinical Models (e.g., Nedocromil)

In preclinical research, cromolyn (B99618) sodium has been extensively compared with other mast cell stabilizers, most notably nedocromil (B1678009) sodium, to elucidate its relative efficacy and mechanisms of action. Both compounds are recognized for their ability to inhibit mast cell degranulation, yet studies reveal nuanced differences in their potency and spectrum of activity. brainkart.com

The primary mechanism attributed to both cromolyn and nedocromil is the modulation of delayed chloride channels in the membranes of various inflammatory cells, which inhibits their activation. brainkart.com This action on mast cells is believed to underpin the inhibition of the early response to antigen challenge, while its effect on eosinophils contributes to reducing the inflammatory response to allergens. brainkart.com However, the inhibitory effects are not uniform across all cell types or tissues. For instance, cromolyn has demonstrated potent inhibition of mediator release from human and primate lung mast cells but shows little effect on human basophils or skin mast cells. brainkart.com This suggests a degree of organ and cell-type specificity. brainkart.com

Direct comparative studies in animal models have yielded varied results. In an experimental model of allergic conjunctivitis in guinea pigs, topical application of 2% nedocromil sodium and 2% cromolyn sodium were found to be equally effective in reducing the early-phase allergic reaction. nih.gov Both agents significantly decreased antigen-induced vascular permeability and reduced the infiltration of mast cells, eosinophils, and neutrophils in the conjunctiva, with no statistically significant difference observed between the two. nih.gov

Conversely, in vitro studies using mast cells obtained from human lungs have suggested a higher potency for nedocromil. One study found that nedocromil sodium was an order of magnitude more effective than cromolyn sodium at inhibiting histamine (B1213489) release from mast cells obtained by bronchoalveolar lavage and from enzymatically dispersed lung tissue. researchgate.net This suggests that while their core mechanism may be similar, their potency can differ depending on the specific cell population being studied. researchgate.net The initial belief that cromolyn's effects were exclusively due to mast cell stabilization has been revised, as both cromolyn and nedocromil have been found to inhibit other inflammatory cells. brainkart.com

Preclinical ModelCompound(s)Key FindingsReference
Guinea Pig Model of Allergic ConjunctivitisCromolyn Sodium (2%) vs. Nedocromil Sodium (2%)Both compounds were equally effective in reducing vascular permeability and inflammatory cell infiltration (mast cells, eosinophils, neutrophils). No significant difference in efficacy was observed. nih.gov
Human Lung Mast Cells (in vitro)Cromolyn Sodium vs. Nedocromil SodiumNedocromil sodium was found to be approximately 10 times more potent than cromolyn sodium in inhibiting histamine release from both bronchoalveolar lavage and parenchymal lung mast cells. researchgate.net
General Mechanistic ModelCromolyn Sodium and Nedocromil SodiumBoth are thought to alter the function of delayed chloride channels in cell membranes, inhibiting cell activation. Effects are specific to cell type and organ. brainkart.com

Comparative Investigations of Molecular Targets and Pathway Modulation with Other Research Compounds

While classically defined by its mast cell stabilizing properties, research has revealed that cromolyn sodium interacts with molecular targets beyond those on the mast cell surface. nih.gov The traditional mechanism involves the inhibition of antigen-stimulated calcium transport across the mast cell membrane, which prevents the degranulation and release of histamine and leukotrienes. nih.gov However, comparative studies have positioned cromolyn in a broader context, highlighting its interaction with pathways relevant to neuroinflammation and cancer.

A significant finding is cromolyn's ability to bind to the S100P protein, a member of the S100 family of calcium-binding proteins. nih.gov This binding action prevents S100P from activating the Receptor for Advanced Glycation Endproducts (RAGE). nih.govwikipedia.org The S100P-RAGE signaling pathway is implicated in cancer progression. In preclinical models of pancreatic cancer, cromolyn's interaction with S100P led to the inhibition of tumor cell proliferation and invasion. nih.gov This identifies a molecular target for cromolyn that is distinct from its role in allergy.

Furthermore, in the context of neurodegenerative disease research, cromolyn has been shown to modulate the inflammatory responses of microglia, the resident immune cells of the central nervous system. nih.govmassgeneral.org In in vitro studies using human microglia cell lines, cromolyn significantly reduced the secretion of a wide array of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, TNF-α, and various chemokines (CXCL10, CCL2, CCL3, CCL4), following activation by inflammatory stimuli. nih.govmassgeneral.org This suggests a direct effect on microglial inflammatory pathways, shifting them towards a more neuroprotective, anti-inflammatory state. massgeneral.org This activity is being explored in animal models of diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS). nih.govmassgeneral.org

Synergy and Combination Studies with Other Research Agents in In Vitro and Animal Models

The therapeutic potential of cromolyn sodium has been explored in combination with other agents in various preclinical models, revealing synergistic or additive effects in fibrosis and oncology. These studies suggest that cromolyn can enhance the efficacy of other compounds by targeting complementary pathways.

In a bleomycin-induced in vitro model of pulmonary fibrosis, the combination of cromolyn sodium with masitinib, a tyrosine kinase inhibitor, demonstrated additive anti-fibrotic effects. nih.govresearchgate.net This combined treatment was effective in preventing the transition of fibroblasts to myofibroblasts, a key process in fibrosis, and also provided significant cell-protective and antioxidant benefits. nih.gov

In the context of oncology, a study using orthotopic mouse models of pancreatic cancer found that cromolyn increased the effectiveness of the standard chemotherapeutic agent, gemcitabine. nih.gov By inhibiting the S100P/RAGE pathway, cromolyn was able to suppress tumor growth on its own, and this effect was significantly enhanced when combined with gemcitabine. nih.gov This synergistic interaction highlights a potential role for cromolyn as an adjunct in cancer therapy.

Another area of investigation involves respiratory mechanics. A study in human subjects examined the interaction between cromolyn and the muscarinic antagonist ipratropium (B1672105) in inhibiting bronchoconstriction induced by sulfur dioxide. The research explored the potential for drug synergism between an agent that inhibits mediator release (cromolyn) and one that blocks parasympathetic pathways (ipratropium). nih.gov

Combination AgentsResearch ModelObserved EffectReference
Cromolyn Sodium + MasitinibIn Vitro Fibrosis Model (Bleomycin-induced)Additive anti-fibrotic, cell-protective, and antioxidant effects. Inhibited fibroblast-myofibroblast transition. nih.govresearchgate.net
Cromolyn Sodium + GemcitabineAnimal Model (Orthotopic Pancreatic Cancer)Cromolyn inhibited tumor growth and significantly increased the anti-tumor effectiveness of gemcitabine. nih.gov
Cromolyn Sodium + Ipratropium (Muscarinic Antagonist)Human Model (SO₂-induced bronchoconstriction)Investigated for synergistic effects in preventing bronchial reactivity by targeting different pathways (mediator release vs. parasympathetic). nih.gov

Structure-Activity Relationship (SAR) Studies of Cromolyn Analogs and Derivatives

The development of cromolyn sodium, derived from the natural chromone (B188151) khellin (B1673630), spurred significant interest in the structure-activity relationships (SAR) of chromone-based compounds. nih.govresearchgate.net Foundational SAR studies were published as early as 1972, systematically exploring how modifications to the cromolyn scaffold affected its biological activity, particularly its ability to inhibit passive cutaneous anaphylaxis in rats. nih.govacs.org

These early studies established key structural requirements for activity. The cromolyn molecule is essentially a bis-chromone structure, consisting of two chromone rings linked by a propan-2-ol bridge. The presence of the carboxylic acid groups at the 2-position of each chromone ring was found to be critical for its anti-allergic activity.

More recent research has continued to build on this knowledge, designing and testing novel cromolyn analogs and derivatives for various applications. For example, fluorinated analogs of cromolyn have been synthesized and evaluated. nih.gov In one study, a fluorinated derivative, F-cromolyn, was compared to the parent compound for its ability to inhibit inflammatory cytokine release from human microglia. nih.gov The study found that F-cromolyn retained the ability to suppress the release of cytokines like IL-6 and IL-1β, demonstrating that modification of the core structure is possible without losing this specific biological activity. nih.gov

Other research has compared cromolyn to entirely different chemical scaffolds that produce a similar biological effect. For instance, newly synthesized β-carboline derivatives were evaluated for mast cell stabilization activity, with their inhibitory concentration (IC50) values compared directly against cromolyn sodium. researchgate.net Certain derivatives with bulky substituents were found to be equipotent to cromolyn, providing insights into the pharmacophore required for mast cell stabilization that extends beyond the chromone class. researchgate.net Additionally, patents have been filed for novel cromolyn analogs designed for new purposes, such as imaging agents for detecting atherosclerotic plaques, further expanding the application of SAR in this chemical family. google.com

Compound/AnalogStructural ModificationComparative Activity/FindingReference
Cromolyn SodiumParent Compound (bis-chromone structure)Standard for mast cell stabilization (IC50 ≈ 0.486 µM in one study). Carboxylic acid groups are critical for activity. researchgate.netnih.gov
F-CromolynFluorinated analog of cromolynRetained the ability to inhibit inflammatory cytokine release from microglia, comparable to the parent compound. nih.gov
β-Carboline DerivativesDifferent chemical scaffoldCertain bulky derivatives were found to be equipotent to cromolyn sodium in mast cell stabilization assays, indicating a broader pharmacophore for this activity. researchgate.net
Novel Cromolyn AnalogsVarious substitutions (e.g., alkyl, alkoxyl, halogens)Developed as potential imaging agents for atherosclerotic plaques and for treating atherosclerosis. google.com

Emerging Research Applications and Future Directions

Re-evaluation of Primary Mechanisms of Action and Unexplored Targets

Cromolyn (B99618) sodium, historically defined by its role as a mast cell stabilizer, is undergoing a significant re-evaluation as research uncovers a more complex and multifaceted mechanism of action. nih.govpatsnap.com The traditional model posits that cromolyn prevents the degranulation of mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators. nih.govpatsnap.comyoutube.com This action is thought to stem from the drug's ability to block calcium influx into the mast cell, a critical step for degranulation. patsnap.comyoutube.commdpi.com

However, emerging evidence reveals that cromolyn's effects extend well beyond mast cells, implicating several other molecular targets. A key mechanism now recognized is the inhibition of delayed chloride channels. lktlabs.comwikipedia.org This action is not restricted to mast cells but also affects epithelial cells and neurons, potentially explaining its ability to modulate exaggerated neuronal reflexes. youtube.comnih.gov

One of the most significant recent discoveries is the identification of cromolyn as a potent agonist for the orphan G-protein-coupled receptor 35 (GPR35). nih.gov GPR35 is expressed on various immune cells, including mast cells, eosinophils, and basophils, suggesting its activation may be a primary mechanism for cromolyn's anti-allergic effects. nih.gov Studies have confirmed that GPR35 activation suppresses IgE-mediated degranulation in mast cells, positioning it as a principal target for mast cell stabilizers. nih.gov The pharmacology of this interaction exhibits notable species differences, with cromolyn being more potent on human GPR35 compared to its rodent orthologs. nih.gov

Furthermore, research has identified other binding partners for cromolyn. It has been shown to bind to the calcium-binding protein S100P, disrupting its interaction with the Receptor for Advanced Glycation End-products (RAGE). wikipedia.orgnih.govnih.gov This interaction is particularly relevant to investigations into its anti-cancer properties. nih.govnih.gov Additional proposed mechanisms include the inhibition of transient receptor potential (TRP) channels on sensory C fibers and the activation of protein kinase C (PKC) phosphorylation, leading to the release of the anti-inflammatory protein annexin (B1180172) A1. lktlabs.com

MechanismAffected Cell Types/TargetsPrimary Consequence
Mast Cell Stabilization (via Ca2+ influx inhibition)Mast CellsPrevents release of histamine and leukotrienes. nih.govpatsnap.comyoutube.com
Chloride Channel InhibitionMast Cells, Epithelial Cells, NeuronsInhibits cellular activation and exaggerated neuronal reflexes. lktlabs.comnih.gov
GPR35 AgonismMast Cells, Eosinophils, BasophilsSuppresses IgE-mediated degranulation. nih.govnih.gov
S100P Protein BindingCancer Cells (expressing S100P)Blocks interaction with RAGE, inhibiting pro-tumorigenic signaling. nih.govnih.gov

Novel Neuroprotective and Anti-inflammatory Research Avenues

The anti-inflammatory properties of cromolyn sodium are being explored in the context of neuroinflammation and neurodegenerative diseases. Research shows that cromolyn can directly modulate the activity of microglia, the primary immune cells of the central nervous system. nih.govnih.gov In studies using the human HMC3 microglial cell line, cromolyn was found to significantly dampen the inflammatory response following activation. nih.govnih.gov It effectively reduced the secretion of a broad spectrum of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, and CCL4. nih.govnih.govresearchgate.net

These cellular findings are supported by preclinical studies in animal models of neurodegenerative diseases.

Amyotrophic Lateral Sclerosis (ALS): In the SOD1G93A mouse model of ALS, treatment with cromolyn sodium delayed the onset of disease symptoms, protected motor neurons from degeneration, and helped preserve the integrity of neuromuscular junctions. massgeneral.orgnih.govresearchgate.net These neuroprotective effects were associated with a decrease in pro-inflammatory markers in both the spinal cord and blood. nih.govresearchgate.net

Alzheimer's Disease (AD): Cromolyn has been shown to exert neuroprotective effects in mouse models of AD by altering microglial cell activation. nih.gov It is also being investigated in a redesigned formulation for its potential to slow the neuroinflammatory response associated with AD progression. nih.govnih.gov

Cerebral Vasospasm: Recent research suggests a novel neuroprotective role for cromolyn in preventing cerebral vasospasm and subsequent dementia by targeting the protein WDR43. nih.govfrontiersin.org

Mechanistically, some of cromolyn's neuroprotective effects may be indirect, stemming from its stabilization of mast cells. In rat models, cromolyn was able to inhibit microglia activation and alleviate lipopolysaccharide (LPS)-induced neuroinflammation by preventing mast cell degranulation, highlighting the importance of the mast cell-microglia axis. frontiersin.org

Anti-fibrotic and Anti-cancer Mechanistic Investigations in Experimental Systems

Beyond its classic anti-allergic role, cromolyn sodium is being investigated for its therapeutic potential in fibrotic diseases and cancer, with experimental studies beginning to unravel the underlying mechanisms.

Anti-fibrotic Research: In experimental models of fibrosis, cromolyn has demonstrated inhibitory effects on key pathological processes.

Pulmonary Fibrosis: In an in vitro model using bleomycin (B88199) to induce fibrosis, cromolyn inhibited the activation of fibroblasts and subsequent collagen production. nih.gov It also prevented the critical transition of fibroblasts into myofibroblasts, a hallmark of fibrotic disease. nih.gov In a separate model of LPS-induced pulmonary fibrosis, cromolyn was found to alleviate fibrosis by inhibiting the epithelial-mesenchymal transition (EMT), an effect linked to the reduction of mast cell-derived Interleukin-13 (IL-13). nih.gov

Liver Fibrosis: A study identified cromolyn as a potential dual-action agent capable of modulating both damaged hepatocytes and activated hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. kaist.ac.kr In cell culture, cromolyn reduced the activation and accumulation of collagen in HSCs and also counteracted the pro-fibrotic TGF-β-induced EMT in hepatocytes. kaist.ac.kr

Anti-cancer Investigations: Cromolyn has shown multi-targeted anti-cancer activity in several preclinical models.

Pancreatic Cancer: A key mechanism identified is cromolyn's ability to bind to the S100P protein, thereby blocking its interaction with the RAGE receptor. nih.govnih.gov This action inhibits the downstream NF-κB signaling pathway, which is crucial for the proliferation and survival of pancreatic cancer cells. nih.govspringermedizin.de In mouse models, this led to reduced tumor growth, decreased invasion, and a synergistic effect that increased the efficacy of the standard chemotherapeutic agent, gemcitabine. nih.govnih.govsciencedaily.com

Colon Cancer: In vitro, cromolyn selectively inhibited the proliferation of HT-29 colon cancer cells and induced apoptosis. nih.govspringermedizin.de This was associated with an increase in the pro-apoptotic protein caspase 3 and a decrease in the anti-apoptotic protein survivin. nih.gov

Other Cancers: In a xenograft mouse model of thyroid cancer, cromolyn treatment reduced tumor growth, an effect that was dependent on the presence of mast cells. mdpi.com However, the drug's effect appears to be highly context-dependent, as one study in a mouse bladder cancer model reported a pro-tumorigenic effect, with cromolyn treatment leading to heavier tumors. mdpi.com

Disease ModelExperimental SystemObserved Mechanistic Effect
Pulmonary FibrosisIn vitro (Bleomycin-induced)Inhibited fibroblast-myofibroblast transition. nih.gov
Pulmonary FibrosisIn vivo (LPS-induced)Inhibited EMT by reducing mast cell-derived IL-13. nih.gov
Liver FibrosisIn vitro (Hepatocytes & HSCs)Reduced HSC activation and compromised TGF-β-induced EMT. kaist.ac.kr
Pancreatic CancerIn vivo/In vitroBlocked S100P-RAGE interaction, inhibiting NF-κB pathway. nih.govnih.govspringermedizin.de
Colon CancerIn vitroInduced apoptosis via increased caspase 3 and decreased survivin. nih.gov

Role as a Biochemical Probe for Investigating Cellular Processes and Molecular Interactions

Due to its well-defined, albeit expanding, set of biological activities, cromolyn sodium serves as a valuable biochemical probe for dissecting complex cellular and molecular pathways. Its most established use is as a tool to investigate the role of mast cells in various physiological and pathological processes. By using cromolyn to selectively block mast cell degranulation, researchers can determine the contribution of mast cell-derived mediators to phenomena such as neuroinflammation and tumor progression. frontiersin.orgmdpi.com For example, studies showing that cromolyn's anti-tumor effects are abolished in the absence of mast cells provide strong evidence for the role of these immune cells in the tumor microenvironment. mdpi.com

Beyond mast cells, cromolyn is utilized to probe other specific molecular interactions. Its ability to block the S100P-RAGE signaling axis makes it a useful chemical tool for studying the downstream consequences of this pathway in cancer biology, independent of its anti-allergic properties. nih.govnih.gov Similarly, its inhibitory effect on specific chloride ion channels allows for its use in studies aimed at understanding the function of these channels in diverse cell types, including neurons and epithelial cells. nih.gov

Development of Advanced Research Tools and Methodologies for Future Investigations

To overcome the inherent limitations of cromolyn sodium, particularly its poor bioavailability, researchers are actively developing advanced tools and methodologies. A major focus is on novel drug delivery systems designed to enhance systemic exposure and target the compound more effectively.

One promising approach involves the use of high-efficiency nebulization technology. A novel high-concentration formulation of cromolyn (PA101) delivered via the eFlow® nebulizer has been shown in studies to increase systemic bioavailability to approximately 25%. nih.govresearchgate.net This represents a significant, up to 10-fold, increase in systemic exposure compared to traditional cromolyn formulations, potentially unlocking its therapeutic potential for systemic diseases. nih.govatsjournals.org

Nanotechnology offers another avenue for improved delivery. Researchers are designing and evaluating various nanoparticle-based carriers, such as solid lipid nanoparticles (SLNs) and polyamide-disulfide nanocomposites, to encapsulate cromolyn. proquest.comresearchgate.net The goals of these nano-formulations are to enhance intestinal permeation for oral delivery and to provide sustained, controlled release of the drug. proquest.comresearchgate.net

In addition to delivery systems, the development of new cromolyn analogs is a key strategy. These next-generation molecules are designed to have improved properties for specific applications.

A fluorinated analog, F-cromolyn , has been synthesized with the aim of increasing lipophilicity, which could enhance its ability to cross the blood-brain barrier for use in treating neurodegenerative disorders. nih.govnih.gov

For oncology, 5-Methyl Cromolyn (C5OH) was specifically designed as a more potent inhibitor of the S100P-RAGE interaction for pancreatic cancer therapy. aacrjournals.org

Q & A

Q. What are the key pharmacodynamic properties of cromolyn sodium, and how can they be experimentally validated in preclinical models?

  • Methodological Answer : Cromolyn sodium’s mast cell stabilization and anti-inflammatory effects are typically studied using in vitro mast cell degranulation assays (e.g., rat peritoneal mast cells) with histamine release quantification via fluorometry or ELISA . For in vivo validation, murine asthma models (ovalbumin-sensitized) are employed to measure airway hyperresponsiveness and inflammatory markers (e.g., IL-4, IL-5) via bronchoalveolar lavage . Standardize protocols by referencing USP monographs for compound purity verification (spectrophotometric analysis at 326 nm) .

Q. How should researchers design dose-response studies for cromolyn sodium to ensure reproducibility?

  • Methodological Answer :
  • Dose selection : Use logarithmic dose increments (e.g., 0.1–100 mg/kg) based on prior pharmacokinetic data (plasma half-life: ~90 minutes in rodents) .
  • Controls : Include vehicle controls and positive controls (e.g., nedocromil sodium).
  • Endpoint validation : Measure mast cell mediators (tryptase, leukotrienes) at multiple timepoints to capture dynamic responses .
  • Statistical power : Calculate sample size using G*Power software (α=0.05, β=0.2) to detect ≥30% effect size differences .

Q. What analytical techniques are recommended for quantifying cromolyn sodium in biological matrices?

  • Methodological Answer :
  • Spectrophotometry : USP-compliant method using sodium phosphate buffer (pH 7.4) at 326 nm; linear range 10–50 µg/mL .
  • HPLC-MS/MS : Superior for low-concentration detection (LLOQ: 1 ng/mL) in plasma; mobile phase: 0.1% formic acid/acetonitrile .
  • Data reporting : Include calibration curves, recovery rates, and matrix effect validation per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can conflicting data on cromolyn sodium’s efficacy in chronic inflammatory models be resolved?

  • Methodological Answer :
  • Meta-analysis : Pool data from ≥5 independent studies using PRISMA guidelines; assess heterogeneity via I² statistics .
  • Experimental variables : Compare animal strains (e.g., BALB/c vs. C57BL/6), dosing regimens, and disease induction methods. For example, late-phase eosinophil infiltration may require prolonged dosing (≥14 days) .
  • Mechanistic follow-up : Perform RNA-seq on lung tissue to identify off-target pathways (e.g., TGF-β) that may modulate response variability .

Q. What strategies optimize cromolyn sodium’s formulation stability for inhalation studies?

  • Methodological Answer :
  • Excipient screening : Test lactose carriers for aerodynamic particle size (APS 2–5 µm via cascade impaction) and moisture content (<5% w/w) .
  • Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months; monitor degradation via USP assays .
  • Inhalation device compatibility : Use Next-Generation Impactor (NGI) to assess dose uniformity across different nebulizers .

Q. How can researchers model cromolyn sodium’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in translational studies?

  • Methodological Answer :
  • Compartmental modeling : Use NONMEM or Monolix to link plasma concentrations (Cmax: 2–4 µg/mL post-inhalation) to mast cell inhibition .
  • Biomarker integration : Corrogate PK data with sputum tryptase levels using mixed-effects models .
  • Cross-species scaling : Apply allometric principles (e.g., 0.75 exponent for clearance) to extrapolate rodent data to human等效 doses .

Data Presentation and Reproducibility Guidelines

Parameter Recommendation Reference
Spectrophotometric analysisReport absorbance values ± SD from triplicate runs
Inflammatory markersUse pg/mg protein normalization for tissue homogenates
Statistical reportingInclude effect size, 95% CI, and exact p-values

Q. Key Considerations for Academic Rigor :

  • Literature review : Prioritize primary studies over reviews; use tools like Covidence for systematic screening .
  • Ethical compliance : For human studies, detail inclusion/exclusion criteria and IRB approval per CONSORT guidelines .
  • Data sharing : Deposit raw spectra/chromatograms in repositories like Zenodo with CC-BY licenses .

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Feasible Synthetic Routes

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Cromolyn sodium salt, >=95%
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Reactant of Route 2
Cromolyn sodium salt, >=95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.